molecular formula C46H70O2 B1235640 3-(All-trans-octaprenyl)benzene-1,2-diol

3-(All-trans-octaprenyl)benzene-1,2-diol

Cat. No. B1235640
M. Wt: 655 g/mol
InChI Key: YNPGYMZVNLIZLD-BQFKTQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(all-trans-octaprenyl)benzene-1,2-diol is a 3-(all-trans-polyprenyl)benzene-1,2-diol in which the substituent at position 3 is an all-trans-octaprenyl moiety. It has a role as an Escherichia coli metabolite.

Scientific Research Applications

Reaction Synthesis and Stereochemistry Control

  • Whitham and Wright (1971) demonstrated the synthesis of 3-substituted trans-cyclo-octenes, including derivatives where the 3-substituent is MeO, OH, or Bun, through the reaction of benzylidene derivatives of trans-cyclo-octane-1,2-diols with n-butyl-lithium. This method offers controlled stereochemistry in the production of trans-cyclo-octene derivatives (Whitham & Wright, 1971).

Crystal Structure and Oxidation Studies

  • Komatsu et al. (1988) synthesized a novel benzene tris-annelated with bicyclo[2.2.2]oct-2-ene, exhibiting reversible oxidation. This study provides insights into the structural and oxidative properties of such benzene derivatives (Komatsu et al., 1988).

Enantioselective Synthesis

  • Labrosse, Lhoste, and Sinou (2000) reported an enantioselective synthesis of 2-alkylidene-3-alkyl-1,4-benzodioxanes using benzene-1,2-diol. This synthesis method is notable for its high enantiomeric excess, demonstrating the potential for creating stereochemically controlled compounds (Labrosse, Lhoste, & Sinou, 2000).

Structural and Wavefunctional Analysis

  • Julie et al. (2021) conducted a detailed study on the structural, wavefunctional, and electronic properties of a similar compound, providing insights into its optimized geometrical properties, band gap energies, and spectroscopic wave numbers (Julie et al., 2021).

Kinetic Hydrogen/Deuterium Effects in Catalysis

  • Zimmer-De Iuliis and Morris (2009) explored the kinetic hydrogen/deuterium effects in the hydrogenation of ketones catalyzed by a ruthenium diphosphine diamine complex. This research is significant for understanding the catalytic processes involving similar benzene derivatives (Zimmer-De Iuliis & Morris, 2009).

Complex Formation and Solubility Studies

  • Caulfield et al. (2001) investigated the complex formation of benzene-1,2-diol with aluminium(III) ions. The study provides valuable information on the formation of mononuclear and polynuclear complexes, which are crucial in understanding the solubility and chemical behavior of these compounds (Caulfield et al., 2001).

properties

Product Name

3-(All-trans-octaprenyl)benzene-1,2-diol

Molecular Formula

C46H70O2

Molecular Weight

655 g/mol

IUPAC Name

3-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]benzene-1,2-diol

InChI

InChI=1S/C46H70O2/c1-36(2)18-10-19-37(3)20-11-21-38(4)22-12-23-39(5)24-13-25-40(6)26-14-27-41(7)28-15-29-42(8)30-16-31-43(9)34-35-44-32-17-33-45(47)46(44)48/h17-18,20,22,24,26,28,30,32-34,47-48H,10-16,19,21,23,25,27,29,31,35H2,1-9H3/b37-20+,38-22+,39-24+,40-26+,41-28+,42-30+,43-34+

InChI Key

YNPGYMZVNLIZLD-BQFKTQOQSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC=C1)O)O)/C)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)O)O)C)C)C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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